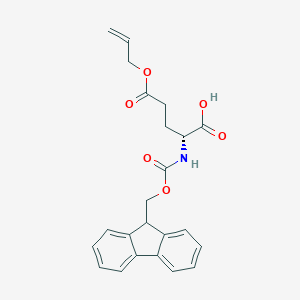

Fmoc-d-glu(oall)-oh

Overview

Description

Fmoc-d-glu(oall)-oh is a synthetic derivative of the amino acid glutamate. It is a versatile reagent for peptide and protein synthesis, and is widely used in biochemical and physiological research. Fmoc-d-glu(oall)-oh is a versatile and powerful tool for studying the structure and function of proteins, as well as for developing novel therapeutic agents.

Scientific Research Applications

Fmoc-d-glu(oall)-oh is used in the synthesis of peptides, particularly in solid-phase peptide synthesis. It facilitates the incorporation of specific amino acids into peptides, which is crucial for studying peptide structure and function (Kitas et al., 1989).

This compound plays a role in the formation of self-assembled structures from amino acids. These structures have potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

Fmoc-d-glu(oall)-oh is involved in the preparation of cyclic phosphopeptides, which can act as ligands for proteins and have potential therapeutic applications (Imhof et al., 2005).

This compound is used in the synthesis of peptides containing photocaged aspartic acid or glutamic acid, which are useful for controlling peptide and protein function with light (Tang et al., 2015).

It is also used as a traceless linker in chemical protein synthesis to address challenges like poor peptide segment solubility, thus expanding the scope of protein synthesis (Giesler et al., 2021).

Fmoc-d-glu(oall)-oh derivatives have been used to synthesize gels for various applications, including drug delivery and antimicrobial materials (Geng et al., 2017).

Mechanism of Action

Target of Action

Fmoc-D-Glu(OAll)-OH is a derivative of glutamic acid . Glutamic acid is one of the 20 amino acids used in the biosynthesis of proteins. It serves as a neurotransmitter in the nervous system and plays a crucial role in the metabolism of cells .

Mode of Action

As a derivative of glutamic acid, Fmoc-D-Glu(OAll)-OH may interact with the same targets as glutamic acid. It may bind to glutamate receptors, influencing the transmission of signals in the nervous system . .

Biochemical Pathways

Fmoc-D-Glu(OAll)-OH, being an amino acid derivative, is likely involved in protein synthesis. It may be incorporated into proteins during translation, affecting the structure and function of these proteins

Pharmacokinetics

As an amino acid derivative, it may be absorbed in the gut and distributed throughout the body via the bloodstream . Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively .

Result of Action

As a derivative of glutamic acid, it may influence neurotransmission and cellular metabolism . .

Action Environment

The action, efficacy, and stability of Fmoc-D-Glu(OAll)-OH may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules . For instance, extreme pH or temperature conditions might affect the stability of Fmoc-D-Glu(OAll)-OH, potentially altering its action and efficacy .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBARFFNYOKIAX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-glu(oall)-oh | |

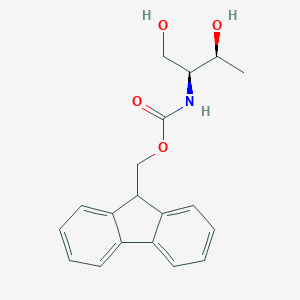

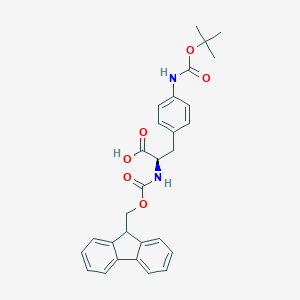

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

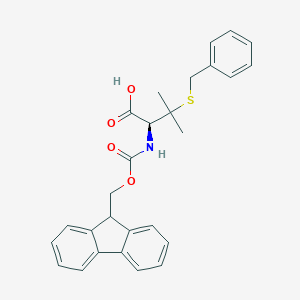

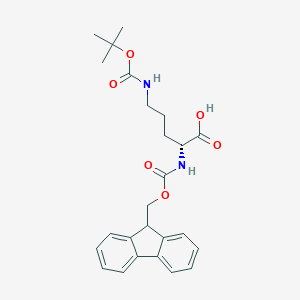

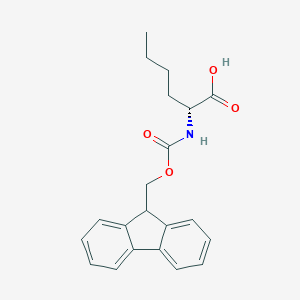

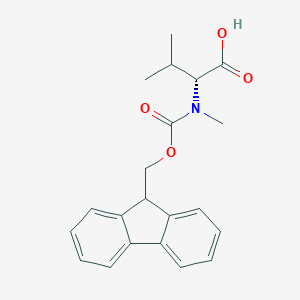

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.